molecular formula C10H11N3O B2901407 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016533-83-7

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2901407
CAS No.: 1016533-83-7
M. Wt: 189.218
InChI Key: JIFRPDVPYSLLBK-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring an oxadiazole ring substituted with a 3,5-dimethylphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazol-2-amine
  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
  • 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.

Biological Activity

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N3O, with a molecular weight of approximately 189.21 g/mol. The structure features a 1,3,4-oxadiazole ring substituted at the 5-position with a dimethylphenyl group. This specific substitution pattern enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. Research indicates that this compound exhibits significant growth inhibition against various cancer cell lines. For instance:

  • Melanoma and Breast Cancer : Studies have shown that derivatives of this compound can effectively inhibit the growth of melanoma and breast cancer cell lines. In a screening conducted by the National Cancer Institute (NCI), compounds similar to this compound demonstrated over 95% growth inhibition in sensitive cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) at concentrations of 105M10^{-5}M .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
This compoundNot specifiedVarious
N-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole0.67PC-3 (prostate)
N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole0.24EGFR inhibition

Antimicrobial Activity

In addition to its anticancer effects, antimicrobial properties have also been attributed to this compound. Some derivatives have shown effectiveness against various bacterial and fungal strains. The mechanism of action may involve the inhibition of microbial enzymes or disruption of cell membrane integrity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Signaling Interference : The compound may interfere with critical signaling pathways in cancer cells.
  • Enzyme Inhibition : It has been reported to inhibit enzymes associated with tumor growth and microbial survival.
  • Apoptosis Induction : Some studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways .

Case Studies

A notable case involved the evaluation of a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced potency against specific cancer types . For example:

  • Compound Evaluation : A derivative with an IC50 value of 0.67μM0.67\mu M was particularly effective against prostate cancer cell lines.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFRPDVPYSLLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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